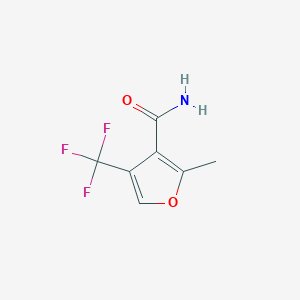
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a carboxamide group
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide are currently unknown . This compound is still under investigation and more research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Análisis Bioquímico
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the trifluoromethyl group, which is known to play an important role in pharmaceuticals and agrochemicals .
Cellular Effects
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus , suggesting potential antiviral activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-diketones or by cyclization of 1,3-dicarbonyl compounds.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactions, purification techniques, and quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furanones.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Reduced furan derivatives.
Substitution Products: Substituted trifluoromethyl compounds.
Aplicaciones Científicas De Investigación
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.
Comparación Con Compuestos Similares
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-Methylfuran-3-carboxamide: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)furan-3-carboxamide: Lacks the methyl group at the 2-position.
2-Methyl-4-(fluoromethyl)furan-3-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group.
These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMHNJMBRAJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2894602.png)
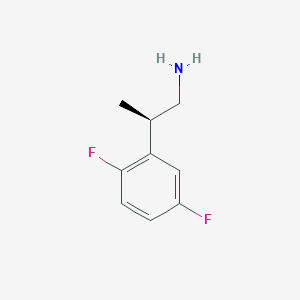
![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)
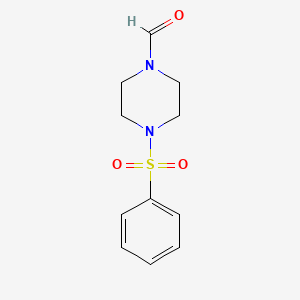
![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
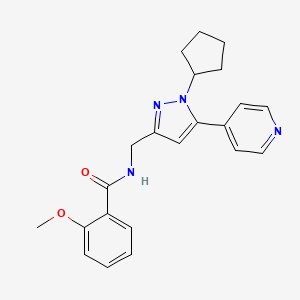
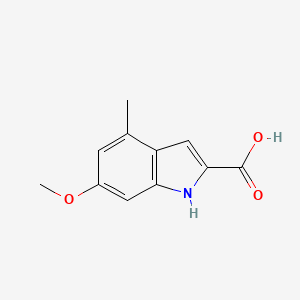
![Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2894610.png)
![2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2894615.png)
![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)
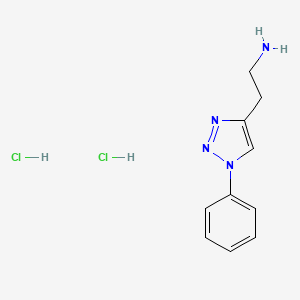
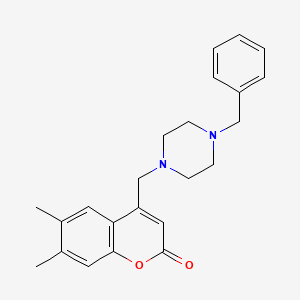
![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)

